Stereochemical Identity: Defined (3R,4S) Absolute Configuration vs. Racemic Alternatives
The target compound possesses a defined (3R,4S) absolute configuration with two stereocenters, as confirmed by its standardized InChIKey and SMILES notation on PubChem [1]. In contrast, closely related intermediates such as ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4) and tert-butyl 4-hydrazinylpiperidine-1-carboxylate (CAS 1196486-69-7) are either achiral at the 3-position or supplied as racemic mixtures. The patent CN-114853662-A explicitly teaches that chiral hydrazinylpiperidine derivatives are critical for preparing enantiopure ibrutinib intermediates, where racemic mixtures lead to costly chiral resolution steps and lower overall yields [2].
| Evidence Dimension | Number of defined stereocenters |
|---|---|
| Target Compound Data | 2 defined stereocenters (3R,4S), Defined Atom Stereocenter Count = 2 |
| Comparator Or Baseline | Ethyl 4-hydrazinylpiperidine-1-carboxylate (CAS 693287-94-4): 0 defined stereocenters; tert-Butyl 4-hydrazinylpiperidine-1-carboxylate: 0 defined stereocenters |
| Quantified Difference | 2 vs. 0 defined stereocenters |
| Conditions | Structural analysis based on InChI and SMILES from PubChem and supplier databases |
Why This Matters
For procurement in asymmetric synthesis programs, the defined (3R,4S) stereochemistry eliminates the need for chiral resolution, directly reducing synthetic steps and cost.
- [1] PubChem. Compound Summary for CID 46941583: (3R,4S)-Methyl 3-ethyl-4-hydrazinylpiperidine-1-carboxylate. National Center for Biotechnology Information. Accessed Apr 2026. View Source
- [2] Sichuan Qingmu Pharmaceutical Co Ltd. CN-114853662-A: Preparation Method of Chiral Hydrazinylpiperidine Derivative. Patent published 2022. View Source
